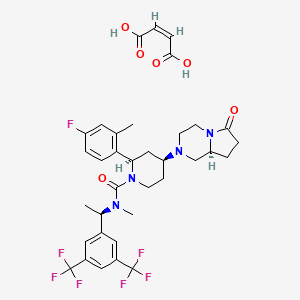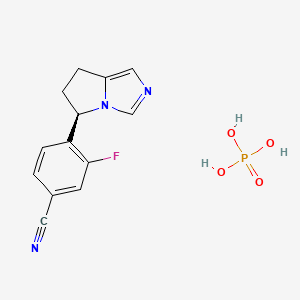
PC Biotin-PEG3-Azide
Overview
Description
PC Biotin-PEG3-Azide is a versatile compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a cleavable linker containing a biotin moiety, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized in click chemistry reactions, where it facilitates the conjugation of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mechanism of Action
Target of Action
PC Biotin-PEG3-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are alkyne-containing biomolecules . The biotin moiety in the compound allows for specific binding to these targets.
Mode of Action
This compound interacts with its targets through a process known as Click Chemistry . This involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) that forms a stable triazole linkage . The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of ADCs . The compound’s ability to form a stable triazole linkage with alkyne-containing biomolecules allows for the efficient and specific conjugation of drugs to antibodies .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its hydrophilic PEG arm , which enhances the solubility of the labeled molecules in aqueous media . This can potentially improve the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with alkyne-containing biomolecules . This allows for the efficient and specific conjugation of drugs to antibodies, facilitating the synthesis of ADCs . Additionally, captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. For instance, the photorelease of captured biomolecules is facilitated by near-UV light . Additionally, the compound is typically stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
PC Biotin-PEG3-Azide interacts with biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction forms a stable triazole linkage, which is crucial in the synthesis of ADCs .
Cellular Effects
As an ADC linker, it plays a crucial role in the delivery of cytotoxic drugs to target cells via ADCs .
Molecular Mechanism
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, enabling the conjugation of the cytotoxic drug to the antibody in ADCs .
Temporal Effects in Laboratory Settings
As an ADC linker, it is designed to be stable until it reaches the target cells, where it is cleaved to release the cytotoxic drug .
Metabolic Pathways
As an ADC linker, it is likely metabolized when the ADC is internalized by the target cells and the linker is cleaved to release the cytotoxic drug .
Transport and Distribution
As part of an ADC, it would be transported to the target cells along with the antibody and cytotoxic drug .
Subcellular Localization
As part of an ADC, it would likely be localized wherever the ADC is internalized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
PC Biotin-PEG3-Azide is synthesized through a series of chemical reactions that introduce the biotin, PEG, and azide functionalities. The synthesis typically involves the following steps:
Biotinylation: Biotin is first activated and then conjugated to a PEG spacer.
PEGylation: The PEG spacer is then modified to introduce an azide group at the terminal end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
PC Biotin-PEG3-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole linkage between the azide group of this compound and an alkyne group on another molecule
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Staudinger Ligation: This reaction involves the reduction of the azide group to an amine in the presence of a phosphine reagent.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents
SPAAC: No catalyst is required, and the reaction can proceed in aqueous or organic solvents
Staudinger Ligation: Triphenylphosphine or other phosphine reagents are used.
Major Products Formed
Scientific Research Applications
PC Biotin-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the efficient and specific conjugation of biomolecules
Biology: It is employed in biotinylation techniques for the labeling and purification of proteins and other biomolecules
Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery
Industry: It is utilized in the production of diagnostic reagents and biosensors
Comparison with Similar Compounds
PC Biotin-PEG3-Azide is unique due to its cleavable PEG linker and azide functionality. Similar compounds include:
Biotin-PEG3-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Biotin-PEG4-Azide: Contains a longer PEG spacer, providing increased solubility and flexibility.
Desthiobiotin-PEG3-Azide: Contains a desthiobiotin moiety, which has a lower affinity for streptavidin compared to biotin.
This compound stands out due to its cleavable linker, which allows for the controlled release of conjugated molecules under specific conditions .
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZFIYMARMNDM-MJUSKHNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)


